N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide
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Overview
Description
N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxino and benzothiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxino Moiety: The dioxino ring can be introduced through a series of reactions involving dihydroxy compounds and appropriate reagents.
Attachment of the Benzamide Group: The final step involves the coupling of the benzothiazole-dioxino intermediate with 2-(methylsulfonyl)benzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its potential biological activity may be explored for therapeutic applications.
Medicine
Antimicrobial Activity: Preliminary studies might investigate its efficacy against various microbial strains.
Cancer Research: The compound could be evaluated for its potential anti-cancer properties.
Industry
Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound could be used in the formulation of new drugs.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects depends on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
The uniqueness of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-26(21,22)15-5-3-2-4-10(15)16(20)19-17-18-11-8-12-13(9-14(11)25-17)24-7-6-23-12/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKOWKXZMVIXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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